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Compound of Interest

Compound Name: 2'-TFA-NH-dA
CAS No.: 182626-53-5
Cat. No.: B150671
. J

Part 1: Chemical Identity & Specifications

2'-TFA-NH-dA (2'-Deoxy-2'-trifluoroacetamidoadenosine) is a modified nucleoside used
primarily as a protected building block for incorporating an amino group at the 2'-position of the
ribose sugar. The trifluoroacetyl (TFA) group serves as an orthogonal protecting group for the
2'-amine, preventing side reactions during phosphoramidite coupling while being removable
under specific basic conditions.

Molecular Specifications
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Parameter Specification

Common Name 2'-TFA-NH-dA

N-(9-((2R,3R,4S,5R)-4-hydroxy-5-
(hydroxymethyl)-3-(2,2,2-

IUPAC Name trifluoroacetamido)tetrahydrofuran-2-yl)-9H-
purin-6-yl)benzamide (if N6 protected) or 2'-

Deoxy-2'-(trifluoroacetamido)adenosine (Core)

Chemical Formula C12H13F3N604 (Core Nucleoside)
Molecular Weight 362.27 g/mol (Core Nucleoside)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol
CAS Registry See References [1]

Structural Visualization

The following diagram illustrates the structural relationship between the protected
phosphoramidite used in synthesis and the final deprotected 2'-amino-DNA residue.
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Figure 1: Workflow from protected phosphoramidite precursor to functionalized 2'-amino-DNA.

Part 2: Functional Utility & Mechanism

The primary utility of 2'-TFA-NH-dA lies in its ability to introduce a reactive "handle” into DNA or
RNA sequences.
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o Conjugation Handle: The 2'-amino group (after TFA removal) is highly nucleophilic. It reacts
efficiently with NHS-esters, isothiocyanates, or epoxides, allowing for site-specific labeling
with fluorophores, quenchers, or affinity tags without disrupting Watson-Crick base pairing.

» Nuclease Resistance: The 2'-amino modification alters the sugar pucker (favoring C3'-endo,
RNA-like conformation) and provides significant resistance to serum nucleases, making it
valuable for therapeutic aptamer development [2].

o Orthogonal Protection: The Trifluoroacetyl (TFA) group is chosen because it is stable to the
acidic detritylation steps (TCA/DCM) and oxidizing iodine steps of the synthesis cycle, yet
cleaves cleanly in ammonia or methylamine during the final deprotection.

Part 3: Synthesis & Deprotection Protocols

Expert Note: The critical failure point in using 2'-TFA-NH-dA is incomplete deprotection. The
amide bond of the TFA group on an aliphatic amine (2'-position) is more stable than the amide
protecting groups on the nucleobases (Bz/iBu). Standard room-temperature ammonia
treatment is often insufficient.

A. Solid-Phase Coupling

» Reagent Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile (0.1 M).

e Coupling Time: Extend coupling time to 6—10 minutes (vs. standard 2 min) to account for the
steric bulk of the 2'-TFA group.

e Oxidation: Standard lodine/Water/Pyridine is compatible.

B. Deprotection Protocol (Self-Validating)

To ensure complete removal of the TFA group and yield the free amine, use the AMA
(Ammonium Hydroxide/Methylamine) method.

o Reagent: Prepare a 1:1 (v/v) mixture of 40% aqueous Methylamine and 28% Ammonium
Hydroxide.

¢ Incubation:
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o Add 1.0 mL AMA to the CPG column.
o Incubate at 65°C for 10-15 minutes.

o Note: If using standard Ammonium Hydroxide (no methylamine), incubation requires 55°C
for 16—24 hours.

» Validation (HPLC):
o Analyze the crude product via RP-HPLC.[1][2][3]
o TFA-Intact: Elutes later (more hydrophobic).

o TFA-Removed (Target): Elutes earlier. A single sharp peak indicates successful
deprotection. Broadening or doublets suggest partial TFA retention [3].

C. Post-Synthetic Labeling (Optional)

Once deprotected and desalted:

Dissolve oligo in Sodium Borate buffer (pH 8.5).

Add 10-fold molar excess of NHS-ester label (dissolved in DMSO).

Incubate for 2 hours at Room Temperature.

Purify via HPLC or Gel Filtration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: 2'-TFA-NH-dA (2'-Amino-dA
Precursor)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150671#2-tfa-nh-da-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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